molecular formula C9H10N2 B3351222 3,5-Dimethylimidazo[1,2-A]pyridine CAS No. 34165-13-4

3,5-Dimethylimidazo[1,2-A]pyridine

Cat. No.: B3351222
CAS No.: 34165-13-4
M. Wt: 146.19 g/mol
InChI Key: GXVGWOFWWGCRIU-UHFFFAOYSA-N
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Description

3,5-Dimethylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring fused to a pyridine ring, and two methyl groups attached at the 3rd and 5th positions of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylimidazo[1,2-A]pyridine can be achieved through various synthetic routes One common method involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-A]pyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the imidazo[1,2-A]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,5-Dimethylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3,5-Dimethylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

3,5-Dimethylimidazo[1,2-A]pyridine can be compared with other similar compounds, such as:

    2,7-Dimethylimidazo[1,2-A]pyridine: Similar structure but with methyl groups at different positions, leading to different biological activities.

    Imidazo[1,2-A]pyrimidine: Another fused bicyclic system with a pyrimidine ring instead of a pyridine ring, exhibiting distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-9-10-6-8(2)11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGWOFWWGCRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517306
Record name 3,5-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-13-4
Record name 3,5-Dimethylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34165-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylimidazo[1,2-A]pyridine
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Reactant of Route 5
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Reactant of Route 6
3,5-Dimethylimidazo[1,2-A]pyridine

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